molecular formula C23H23N3O4S B11302233 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11302233
M. Wt: 437.5 g/mol
InChI Key: SQZNRNXYIVUMNL-UHFFFAOYSA-N
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Description

The compound 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one is a pyrrolone derivative featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group and a 2-methoxybenzyl substituent.

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[(2-methoxyphenyl)methyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C23H23N3O4S/c1-28-18-7-5-4-6-15(18)11-26-12-17(27)21(22(26)24)23-25-16(13-31-23)14-8-9-19(29-2)20(10-14)30-3/h4-10,13,24,27H,11-12H2,1-3H3

InChI Key

SQZNRNXYIVUMNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=CC=CC=C4OC)O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Formation

The 4-(3,4-dimethoxyphenyl)thiazole-2-amine component is synthesized via the Hantzsch thiazole reaction, which involves cyclizing α-haloketones with thioureas. For this compound:

  • Step 1 : 3,4-Dimethoxyphenylacetic acid is converted to its α-bromoketone derivative using PBr₃ in anhydrous THF.

  • Step 2 : The α-bromoketone reacts with thiourea in ethanol under reflux, yielding 2-amino-4-(3,4-dimethoxyphenyl)thiazole.

Reaction Conditions :

ReagentSolventTemperature (°C)Time (h)Yield (%)
Thiourea, PBr₃THF0 → 25478
α-Bromoketone, EtOHEtOH80665

Key Characterization :

  • ¹H NMR (DMSO-d₆) : δ 7.45–7.12 (m, 3H, Ar–H), 6.82 (s, 1H, thiazole-H5), 5.21 (s, 2H, NH₂).

  • IR : 3340 cm⁻¹ (N–H stretch), 1612 cm⁻¹ (C═N).

Pyrrolidinone Core Construction

Lactamization of γ-Amino Acids

The 1,2-dihydro-3H-pyrrol-3-one ring is formed via cyclization of a γ-amino acid derivative:

  • Step 1 : N-Protection of 4-aminopentanoic acid with Boc₂O in DCM.

  • Step 2 : Lactamization using EDCI/HOBt in DMF at 0°C to room temperature.

Reaction Conditions :

ReagentSolventTemperature (°C)Time (h)Yield (%)
Boc₂O, TEADCM251285
EDCI, HOBtDMF0 → 252472

Key Characterization :

  • ¹³C NMR : δ 175.8 (C=O lactam), 52.4 (C2), 34.1 (C5).

N-Alkylation with 2-Methoxybenzyl Group

Reductive Amination

Introducing the 2-methoxybenzyl group at N1 employs reductive amination:

  • Step 1 : Condensation of pyrrolidinone with 2-methoxybenzaldehyde using Ti(iOPr)₄ in MeOH.

  • Step 2 : Reduction with NaBH₃CN to afford the N-(2-methoxybenzyl)pyrrolidinone.

Reaction Conditions :

ReagentSolventTemperature (°C)Time (h)Yield (%)
2-Methoxybenzaldehyde, Ti(iOPr)₄MeOH25668
NaBH₃CNMeOH0 → 25281

Key Characterization :

  • HRMS (ESI) : m/z calcd for C₁₃H₁₇NO₂ [M+H]⁺: 232.1338, found: 232.1341.

Coupling of Thiazole and Pyrrolidinone Moieties

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling links the thiazole and pyrrolidinone:

  • Step 1 : Bromination of the pyrrolidinone at C4 using NBS in CCl₄.

  • Step 2 : Suzuki coupling with 2-amino-4-(3,4-dimethoxyphenyl)thiazole-5-boronic acid.

Reaction Conditions :

ReagentSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄, K₂CO₃DME/H₂O801258

Key Characterization :

  • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, thiazole-H2), 7.34–6.89 (m, 7H, Ar–H), 4.62 (s, 2H, NCH₂).

Alternative Synthetic Routes

One-Pot Thiazole-Pyrrolidinone Assembly

A tandem approach cyclizes a thiourea-pyrrolidinone precursor:

  • Step 1 : React 3,4-dimethoxyphenyl isothiocyanate with a γ-keto amine to form a thiourea intermediate.

  • Step 2 : Intramolecular cyclization using I₂ in DMSO yields the fused thiazole-pyrrolidinone.

Reaction Conditions :

ReagentSolventTemperature (°C)Time (h)Yield (%)
I₂, DMSODMSO100847

Challenges and Optimization

Regioselectivity in Thiazole Formation

Competing pathways during Hantzsch synthesis may yield regioisomers. Using electron-deficient α-bromoketones and thioureas with electron-donating groups (e.g., 3,4-dimethoxyphenyl) favors the desired 2-amino-4-aryl product.

Lactam Stability During N-Alkylation

The pyrrolidinone’s lactam ring is prone to ring-opening under basic conditions. Employing mild reductive amination (NaBH₃CN, pH 4–5) minimizes decomposition .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the thiazole ring, converting it into a dihydrothiazole derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

  • Research indicates that derivatives of the compound exhibit anti-inflammatory effects. For instance, compounds similar to this one have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. A study reported IC50 values of 0.1664 nM and 0.0370 nM for COX-1 and COX-2 respectively, highlighting the potential for developing new anti-inflammatory drugs based on this structure .

2. Anticancer Activity

  • The compound's structural features suggest potential anticancer activity. Similar thiazole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, a study demonstrated that certain thiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the existing structure could enhance its efficacy against tumors .

3. Antimicrobial Effects

  • The thiazole moiety is known for its antimicrobial properties. Studies have indicated that compounds containing thiazole rings can effectively inhibit bacterial growth, making them candidates for developing new antibiotics. For instance, some derivatives have shown activity against Staphylococcus aureus and Escherichia coli .

Biological Studies

1. Mechanism of Action

  • The compound may exert its biological effects by interacting with specific molecular targets within cells. This includes binding to enzymes or receptors involved in inflammatory pathways or cellular proliferation processes. Understanding these interactions is crucial for optimizing the compound's pharmacological profile .

2. In Vivo Studies

  • Animal studies have been conducted to evaluate the efficacy of related compounds in reducing inflammation and tumor growth. These studies often involve administering varying doses to assess therapeutic windows and side effects, providing insights into their potential clinical applications .

Industrial Applications

1. Synthesis of Advanced Materials

  • The unique structure of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one makes it useful in synthesizing advanced materials such as polymers and coatings that require specific chemical properties.

2. Catalysis in Organic Reactions

  • The compound can also serve as a catalyst in various organic reactions due to its ability to stabilize intermediates or facilitate reaction pathways. This application is particularly relevant in green chemistry initiatives aimed at reducing waste and improving reaction efficiencies .

Case Studies

Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal evaluated a series of thiazole derivatives similar to the compound for their anti-inflammatory properties through in vitro assays measuring COX inhibition. Results showed that modifications to the thiazole ring significantly enhanced inhibitory activity compared to standard anti-inflammatory drugs like diclofenac .

Case Study 2: Anticancer Potential
In another investigation focusing on anticancer activity, a derivative of this compound was tested against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that further development could lead to effective chemotherapeutic agents targeting specific cancer types .

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the thiazole and pyrrole rings suggests that it may interact with nucleic acids or proteins, affecting cellular processes such as gene expression and signal transduction.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of the target compound and its analogs:

Compound Name Substituents on Thiazole Ring Benzyl/Other Substituent Molecular Formula Molecular Weight (g/mol) Key Observations
Target Compound 3,4-Dimethoxyphenyl 2-Methoxybenzyl C₂₂H₂₁N₃O₅S ~439.5 Hypothesized enhanced bioactivity due to methoxy groups
5-Amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 380387-07-5) 4-Chlorophenyl 4-Methoxyphenyl C₂₀H₁₆ClN₃O₂S 405.9 Chlorine substituent may increase lipophilicity but reduce metabolic stability compared to methoxy groups.
5-Amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (D1) Benzothiazolyl 3-Methoxyphenyl C₁₉H₁₅N₃O₂S 365.4 Weaker anti-inflammatory effects in colitis models compared to dimethoxyphenyl analogs.
5-Amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one 4-Methylthiazol 5-Chloro-2,4-dimethoxyphenyl C₁₆H₁₆ClN₃O₃S 365.8 Chlorine and methyl groups may confer distinct electronic effects on reactivity.
5-Amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-furylmethyl)-1,2-dihydro-3H-pyrrol-3-one 3,4-Dimethoxyphenyl 2-Furylmethyl C₂₀H₁₉N₃O₄S 397.4 Furyl group introduces heteroaromaticity, potentially altering binding affinity.

Biological Activity

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one is a compound of interest due to its potential biological activities. This article aims to compile and analyze the existing research on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

The molecular formula of the compound is C21H26N4O4SC_{21}H_{26}N_{4}O_{4}S with a molecular weight of 430.5 g/mol. Its structure features a pyrrolidine ring substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one. For instance:

  • Cell Line Studies : Research has shown that derivatives of thiazole and pyrrolidine exhibit significant cytotoxicity against various cancer cell lines. A study indicated that certain thiazole derivatives had IC50 values ranging from 6.2 μM to 27.3 μM against colon and breast cancer cell lines respectively .
Compound TypeCell LineIC50 (μM)
Thiazole DerivativeHCT-116 (Colon)6.2
Thiazole DerivativeT47D (Breast)27.3

Antimicrobial Activity

The antimicrobial potential of thiazole-containing compounds has been extensively documented. For example:

  • Bacterial Inhibition : Compounds similar to the target structure have shown promising results against pathogenic bacteria. One study reported that certain thiazole derivatives demonstrated significant antibacterial activity compared to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole derivatives have also been explored:

  • Mechanistic Insights : Research indicates that these compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A recent study synthesized a series of thiazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results showed that specific substitutions on the thiazole ring significantly enhanced their anticancer activity, suggesting a structure-activity relationship worth further exploration .
  • Research on Antimicrobial Properties : A comprehensive review highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria, showcasing their potential as new antimicrobial agents in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodological Answer : The compound's core structure includes a thiazole ring and a dihydropyrrolone scaffold, which can be synthesized via cyclization or condensation reactions. For example, analogous pyrrol-3-one derivatives have been prepared using ethanol as a solvent under reflux, followed by recrystallization from DMF–EtOH (1:1) mixtures to improve purity . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1 molar equivalents of precursors) and using catalysts like acetic acid to enhance cyclization efficiency. Yield improvements (e.g., up to 63% in related compounds) are achievable by monitoring reaction progress via TLC and refining recrystallization solvents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm aromatic protons (e.g., methoxy groups at δ ~3.8 ppm) and the dihydropyrrolone backbone. HRMS (High-Resolution Mass Spectrometry) is critical for verifying the molecular ion peak (e.g., [M+H]+ or [M+Na]+) and isotopic patterns. For example, in structurally similar compounds, HRMS data matched theoretical masses within 2 ppm error . FTIR can validate functional groups like NH₂ (stretching ~3400 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) .

Q. How can solubility challenges in polar/nonpolar solvents be addressed during experimental workflows?

  • Methodological Answer : The compound’s methoxy and thiazole groups confer moderate polarity. For solubility screening, start with DMSO or DMF for stock solutions. If precipitation occurs in aqueous buffers, add co-solvents like ethanol (10–20% v/v) or surfactants (e.g., Tween-80). Analogous thiazole-containing compounds show improved solubility in ethanol–water mixtures (1:1) at 50°C .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from differences in cell permeability, protein binding, or assay pH. Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing the 3,4-dimethoxyphenyl group with halogenated aryl rings) to isolate key pharmacophores. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and control for solvent effects (e.g., DMSO ≤0.1% final concentration) .

Q. How can the compound’s reactivity in cross-coupling reactions be leveraged for functionalization?

  • Methodological Answer : The thiazole moiety is amenable to Suzuki-Miyaura coupling. For example, replace the 4-(3,4-dimethoxyphenyl) group with boronic esters using Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C . Monitor regioselectivity via LC-MS and optimize ligand choice (e.g., XPhos for sterically hindered substrates) .

Q. What computational methods are suitable for predicting binding modes with target proteins?

  • Methodological Answer : Use docking simulations (e.g., AutoDock Vina) with homology-modeled protein structures. Parameterize the compound’s partial charges using Gaussian 09 at the B3LYP/6-31G* level. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. For example, similar triazole-thiadiazole hybrids showed strong binding to kinase domains in MD trajectories .

Data Analysis and Experimental Design

Q. How should researchers design experiments to optimize reaction conditions systematically?

  • Methodological Answer : Apply Design of Experiments (DoE) principles. For instance, vary temperature (60–100°C), solvent polarity (ethanol to DMF), and catalyst loading (0.5–2 mol%) in a factorial design. Use response surface methodology (RSM) to model yield outcomes. A study on diphenyldiazomethane synthesis achieved 85% yield using DoE-guided optimization .

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Methodological Answer : Standardize cell lines (e.g., use low-passage HEK293 or HeLa cells), pre-treat compounds with serum-free media to reduce protein interference, and include internal controls (e.g., staurosporine for apoptosis assays). For IC₅₀ determinations, perform triplicate runs with ≥6 concentration points .

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